Cas no 937591-69-0 (2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
937591-69-0 structure
Product Name:2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:937591-69-0
MF:C14H19BO3
MW:246.109864473343
MDL:MFCD09743046
CID:1024685
PubChem ID:16750469
Update Time:2025-05-21

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran
    • 2,3-Dihydrobenzofuran-5-boronic acid pinacol ester
    • 2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • RWJUUXWJBMIGKA-UHFFFAOYSA-N
    • ST2403800
    • Z2469998057
    • (2,3-DIHYDROBENZOFURAN-5
    • 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
    • MDL: MFCD09743046
    • Inchi: 1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9H,7-8H2,1-4H3
    • Chiave InChI: RWJUUXWJBMIGKA-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=C2C(OCC2)=CC=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 313
  • Superficie polare topologica: 27.7

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
211912-250mg
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 95%
250mg
£20.00 2022-02-28
Fluorochem
211912-1g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 95%
1g
£48.00 2022-02-28
Fluorochem
211912-5g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 95%
5g
£190.00 2022-02-28
Fluorochem
211912-10g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 95%
10g
£334.00 2022-02-28
Alichem
A019097442-1g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 97%
1g
$179.19 2023-08-31
Alichem
A019097442-5g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 97%
5g
$537.57 2023-08-31
Alichem
A019097442-10g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 97%
10g
$814.00 2023-08-31
Chemenu
CM134696-1g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 97%
1g
$59 2021-08-05
Chemenu
CM134696-5g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 97%
5g
$235 2021-08-05
Chemenu
CM134696-10g
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
937591-69-0 97%
10g
$412 2021-08-05

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Iodine ,  (T-4)-Trihydro[N-(1-methylethyl)-2-propanamine]boron Solvents: Dichloromethane ;  rt; 5 min, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  5 min, rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt; 12 - 16 h, reflux; reflux → rt; rt → 0 °C
1.4 Solvents: Diethyl ether ;  4 h, 0 °C → rt
Riferimento
Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation
Ramachandran, P. Veeraraghavan ; Hamann, Henry J.; Mishra, Sukriti, ACS Omega, 2022, 7(16), 14377-14389

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  18 h, 90 °C
Riferimento
Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis
Lyu, Hairong ; Kevlishvili, Ilia ; Yu, Xuan ; Liu, Peng ; Dong, Guangbin, Science (Washington, 2021, 372(6538), 175-182

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  15 min, 150 °C; 150 °C → rt
Riferimento
New 2-amino-3,5-dihydro-4H-imidazol-4-one derivatives and their use as BACE inhibitors for treatment of cognitive impairment, Alzheimer disease, neurodegeneration and dementia
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Dimethylformamide ,  Sodium hydride Solvents: Acetonitrile ;  24 h, 35 °C
1.2 Reagents: Water ;  35 °C
Riferimento
Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes
Pan, Lei; Deckert, Macy M.; Cooke, Maria Victoria; Bleeke, Annika R.; Laulhe, Sebastien, Organic Letters, 2022, 24(35), 6466-6471

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) ,  Silica Solvents: Tetrahydrofuran ;  24 h, 50 bar, 135 °C
Riferimento
Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes
Zhou, Bei; Chandrashekhar, Vishwas G.; Ma, Zhuang; Kreyenschulte, Carsten; Bartling, Stephan; et al, Angewandte Chemie, 2023, 62(10),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  3 h, rt → 100 °C
Riferimento
Preparation of imidazole derivatives as NMDA (N-methyl-D-aspartate) receptor subtype 2B selective blockers
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 90 °C
1.2 Solvents: Water
Riferimento
Preparation of 1-[2-[(6-amino-9H-purin-9-yl)methyl]phenyl]pyrrolidin-3-amine derivatives as mixed lineage leukemia 1 (MLL1) inhibitors and anti-cancer agents
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  15 psi, rt → 40 °C; 48 h, 40 °C
Riferimento
Pyrimidine sulfamide derivative, preparation method and medical application thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; 16 h, 80 °C
Riferimento
Preparation of 2-(thiophenyl)thiopyran-1,1-dioxides as MMP or TNF-α inhibitors
, World Intellectual Property Organization, , ,

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:937591-69-0)2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero d'ordine:A859650
Stato delle scorte:in Stock
Quantità:5.0g/10.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:19
Prezzo ($):435.0/721.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937591-69-0)2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A859650
Purezza:99%/99%
Quantità:5.0g/10.0g
Prezzo ($):435.0/721.0
Email